molecular formula C11H9BrN2 B3057968 4-(2-Bromoanilino)pyridine CAS No. 86775-99-7

4-(2-Bromoanilino)pyridine

Cat. No.: B3057968
CAS No.: 86775-99-7
M. Wt: 249.11 g/mol
InChI Key: FHNBUDLTARKVOT-UHFFFAOYSA-N
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Description

4-(2-Bromoanilino)pyridine is an organic compound with the molecular formula C11H9BrN2 It is a derivative of pyridine, where the pyridine ring is substituted with a 2-bromoanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Bromoanilino)pyridine can be synthesized through a reaction between 4-aminopyridine and 1-bromo-2-iodobenzene. The reaction typically involves the use of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction proceeds as follows:

    Reactants: 4-aminopyridine and 1-bromo-2-iodobenzene.

    Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).

    Base: Potassium carbonate (K2CO3).

    Solvent: Tetrahydrofuran (THF).

    Temperature: Reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura coupling reaction is a widely used method in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoanilino)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced derivatives with different oxidation states.

Mechanism of Action

The mechanism of action of 4-(2-Bromoanilino)pyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity .

Properties

IUPAC Name

N-(2-bromophenyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNBUDLTARKVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443798
Record name 4-(2-bromoanilino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86775-99-7
Record name 4-(2-bromoanilino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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